4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15500344
InChI: InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+
SMILES:
Molecular Formula: C26H24BrN3O7
Molecular Weight: 570.4 g/mol

4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC15500344

Molecular Formula: C26H24BrN3O7

Molecular Weight: 570.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate -

Specification

Molecular Formula C26H24BrN3O7
Molecular Weight 570.4 g/mol
IUPAC Name [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
Standard InChI InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+
Standard InChI Key NXQPHMNVPJXCKH-IPPBACCNSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC

Introduction

4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that belongs to the hydrazone class. Hydrazones are characterized by the presence of a hydrazone functional group (R1R2C=N-NR3R4), which is crucial for their biological and chemical properties. This compound is of interest due to its potential applications in medicinal chemistry and material science, particularly because of its structural features that may enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the hydrazone linkage. The process requires controlled conditions such as temperature and pH to ensure selectivity and yield. Solvents like dimethyl sulfoxide (DMSO) or ethanol may be used to facilitate the reactions.

  • Initial Step: Formation of the hydrazone linkage between an appropriate aldehyde and a hydrazine derivative.

  • Subsequent Steps: Involves the incorporation of the 3,4-dimethoxybenzoyl and 3-bromobenzoate moieties.

Spectroscopic Analysis

To confirm the structure of the compound, various spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR provide detailed information about the compound's molecular structure.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

Spectroscopic TechniqueInformation Provided
NMR (1{}^{1}H, 13{}^{13}C)Molecular structure, proton and carbon environments
IRFunctional groups present in the molecule
MSMolecular weight and fragmentation pattern

Potential Applications

Given its structural complexity and the presence of halogen and methoxy substituents, this compound may exhibit biological activity. Potential applications include:

  • Medicinal Chemistry: As a candidate for drug development due to its potential interactions with biological targets.

  • Material Science: Its unique structure could be exploited in the design of new materials with specific properties.

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